5-Bromo-1,1,1-triethoxypentane

Description

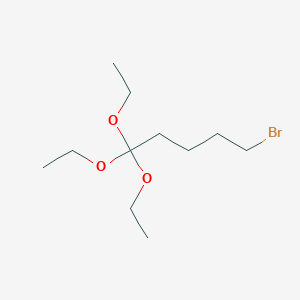

5-Bromo-1,1,1-triethoxypentane (hypothetical structure: C11H23BrO3) is a brominated alkane derivative featuring three ethoxy groups (-OCH2CH3) at the first carbon and a bromine atom at the fifth carbon. This article compares 5-Bromo-1,1,1-triethoxypentane with structurally related brominated compounds, leveraging available data from diverse sources.

Properties

CAS No. |

85691-40-3 |

|---|---|

Molecular Formula |

C11H23BrO3 |

Molecular Weight |

283.20 g/mol |

IUPAC Name |

5-bromo-1,1,1-triethoxypentane |

InChI |

InChI=1S/C11H23BrO3/c1-4-13-11(14-5-2,15-6-3)9-7-8-10-12/h4-10H2,1-3H3 |

InChI Key |

GGRXQWCZMXNXPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCCCBr)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 5-Bromo-1,1,1-triethoxypentane and related brominated compounds:

*Hypothetical structure inferred from nomenclature.

Reactivity and Chemical Behavior

5-Bromo-1,1,1-triethoxypentane :

The triethoxy groups at C1 create significant steric hindrance, likely reducing the reactivity of the C5 bromine in nucleophilic substitution (SN2) reactions compared to less hindered analogs like 1-Bromopentane . Ether groups may stabilize carbocation intermediates in SN1 reactions, though steric effects could dominate.1-Bromopentane :

As a primary alkyl bromide, it undergoes SN2 reactions efficiently due to minimal steric hindrance. Its volatility (boiling point ~129°C) and low polarity make it a common solvent or intermediate in alkylation reactions.5-Bromo-1-pentene :

The presence of a double bond (C1–C2) enables addition reactions (e.g., hydrobromination), while the C5 bromine participates in substitution or elimination. Its reactivity is distinct from saturated analogs like 5-Bromo-1,1,1-triethoxypentane.5-Bromo-1-pentanamine :

The amine group (-NH2) at C1 introduces polarity and nucleophilic character, enabling reactions such as Gabriel synthesis. The bromine at C5 may participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physical Properties and Solubility

*Estimated values based on molecular weight and functional groups where direct data are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.